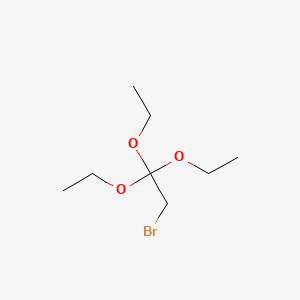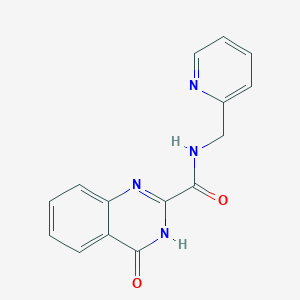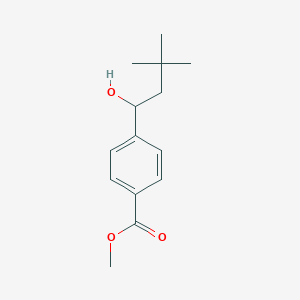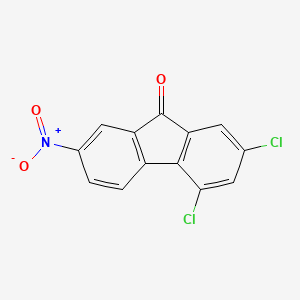
2,4-Dichloro-7-nitro-9h-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-7-nitro-9h-fluoren-9-one is a chemical compound with the molecular formula C13H6Cl2N2O3. It is a derivative of fluorenone, characterized by the presence of two chlorine atoms and a nitro group. This compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-nitro-9h-fluoren-9-one typically involves the nitration of 2,4-dichlorofluorenone. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration . The product is then purified through recrystallization from suitable solvents such as benzene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-7-nitro-9h-fluoren-9-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium amide (NaNH2) or thiourea are used for nucleophilic substitution reactions.
Major Products
Reduction: The major product is 2,4-diamino-7-nitro-9h-fluoren-9-one.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-7-nitro-9h-fluoren-9-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-7-nitro-9h-fluoren-9-one and its derivatives involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer properties are linked to the disruption of cellular pathways involved in cell proliferation . Molecular docking studies have shown that the compound binds to active sites of enzymes, thereby inhibiting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Dichloro-9h-fluoren-9-one
- 2,4,7-Trinitro-9h-fluoren-9-one
- 2,7-Dibromo-9h-fluoren-9-one
Uniqueness
2,4-Dichloro-7-nitro-9h-fluoren-9-one is unique due to the specific arrangement of chlorine and nitro groups on the fluorenone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
1914-39-2 |
|---|---|
Molekularformel |
C13H5Cl2NO3 |
Molekulargewicht |
294.09 g/mol |
IUPAC-Name |
2,4-dichloro-7-nitrofluoren-9-one |
InChI |
InChI=1S/C13H5Cl2NO3/c14-6-3-10-12(11(15)4-6)8-2-1-7(16(18)19)5-9(8)13(10)17/h1-5H |
InChI-Schlüssel |
FMLFJYOSVJIBCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


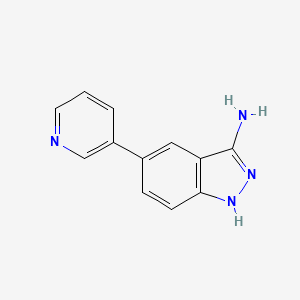
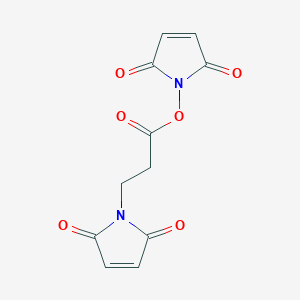
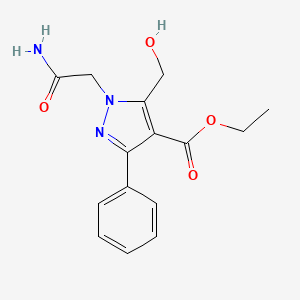
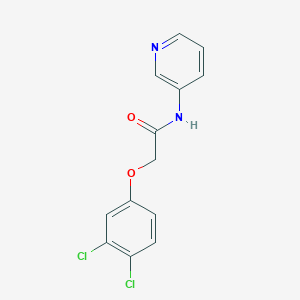
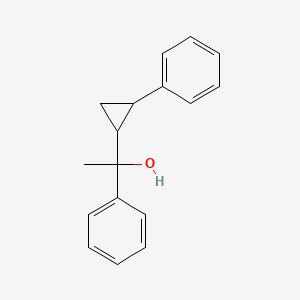

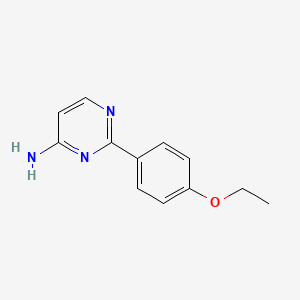
![2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one](/img/structure/B13989500.png)
![2-[(5-Bromoindazol-2-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13989507.png)
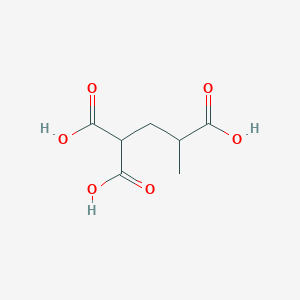
![3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride](/img/structure/B13989512.png)
